Calcein

Descripción

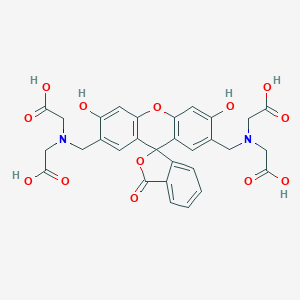

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAKNSWVGKMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Acros Organics MSDS] | |

| Record name | Fluorexon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1461-15-0 | |

| Record name | Calcein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oftasceine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oftasceine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | calcein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oftasccine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFTASCEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into Calcein AM: An In-depth Technical Guide to the Core Principles of Live Cell Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcein AM (Calcein Acetoxymethyl Ester), a widely used fluorescent probe for the determination of live-cell viability. We will delve into the fundamental principles of its mechanism of action, provide a summary of key quantitative parameters, and present detailed experimental protocols for its application in live-cell imaging and cytotoxicity assays.

Core Principle: The Enzymatic Conversion to a Fluorescent Signal in Viable Cells

Calcein AM is a non-fluorescent, cell-permeant compound that serves as a robust indicator of cell viability. The core principle of Calcein AM staining lies in its enzymatic conversion into the highly fluorescent molecule, calcein, exclusively within metabolically active cells. The acetoxymethyl (AM) ester groups attached to the calcein molecule render it electrically neutral and hydrophobic, allowing it to readily cross the intact plasma membrane of live cells.[1]

Once inside the cytoplasm, ubiquitous intracellular esterases, which are only active in viable cells, cleave the AM groups.[1] This enzymatic hydrolysis transforms the non-fluorescent Calcein AM into the fluorescent, hydrophilic, and polyanionic calcein. The negatively charged calcein is then effectively trapped within the cytoplasm of cells that possess an intact membrane, emitting a bright green fluorescence upon excitation.[2] Conversely, dead or dying cells with compromised membrane integrity and diminished or nonexistent esterase activity are unable to convert Calcein AM to calcein and/or retain the fluorescent product, thus exhibiting minimal to no fluorescence.[1] This differential staining provides a clear and quantifiable distinction between live and dead cell populations.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters for Calcein AM are summarized in the tables below.

Table 1: Spectral and Physical Properties of Calcein

| Property | Value | Reference(s) |

| Excitation Wavelength (Max) | ~494 nm | [1][2] |

| Emission Wavelength (Max) | ~517 nm | [1][2] |

| Molecular Weight | ~994.86 g/mol | [3] |

| Appearance | Colorless to light yellow (in solution) | [4] |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Parameter | Recommended Range | Reference(s) |

| Stock Solution Concentration (in DMSO) | 1 - 5 mM | [1] |

| Working Concentration | 1 - 10 µM | [1][5] |

| Typical Incubation Time | 15 - 60 minutes | [1][2] |

| Incubation Temperature | 37°C | [1] |

Note: Optimal concentrations and incubation times should be empirically determined for each cell type and experimental condition to minimize potential cytotoxicity and ensure robust staining.

Visualizing the Mechanism and Workflow

To further elucidate the principles of Calcein AM staining, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Experimental Protocols

Below are detailed methodologies for the preparation and use of Calcein AM for live cell staining, adaptable for fluorescence microscopy and cytotoxicity assays.

Reagent Preparation

-

Preparation of Calcein AM Stock Solution (1 mM):

-

Bring a vial of Calcein AM powder and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature before opening to prevent moisture condensation.[2]

-

To prepare a 1 mM stock solution, add the appropriate volume of high-quality, anhydrous DMSO to the vial of Calcein AM (e.g., for 50 µg of Calcein AM with a molecular weight of ~995 g/mol , add approximately 50 µL of DMSO).

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Calcein AM Working Solution (1-10 µM):

-

Immediately before use, dilute the Calcein AM stock solution to the desired working concentration (typically 1-10 µM) in a serum-free buffer or medium, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1]

-

It is crucial to use a serum-free medium for dilution as serum can contain esterases that may hydrolyze the Calcein AM extracellularly, leading to high background fluorescence.

-

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

-

Culture adherent cells on coverslips or in culture plates appropriate for microscopy.

-

Gently aspirate the culture medium from the cells.

-

Wash the cells once with serum-free buffer (e.g., PBS) to remove any residual serum.

-

Add a sufficient volume of the Calcein AM working solution to completely cover the cell monolayer.

-

Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light.[1] The optimal incubation time should be determined empirically for the specific cell type.

-

Gently aspirate the staining solution.

-

Wash the cells twice with the serum-free buffer to remove any excess Calcein AM.

-

Add fresh buffer to the cells for imaging.

-

Visualize the stained cells using a fluorescence microscope equipped with standard fluorescein (B123965) (FITC) filter sets (excitation ~490 nm, emission ~515 nm).[1] Live cells will exhibit bright green fluorescence.

Protocol for Cytotoxicity Assay (Microplate Reader)

-

Seed cells into a 96-well, black-walled, clear-bottom plate at a density of 1 x 10³ to 5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Treat the cells with the cytotoxic compounds or vehicle controls for the desired duration.

-

Carefully aspirate the culture medium.

-

Wash the cells once with 100 µL of serum-free buffer per well.

-

Add 50 µL of fresh serum-free buffer to each well.

-

Prepare a 2X Calcein AM working solution and add 50 µL to each well, resulting in a final 1X concentration.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.[3]

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.[3] The fluorescence intensity is directly proportional to the number of viable cells.

Applications in Research and Drug Development

The robust and reliable nature of Calcein AM staining makes it a valuable tool in a wide array of research and drug development applications:

-

Cell Viability and Cytotoxicity Assays: A primary application is the quantification of cell viability in response to various treatments, including pharmacological compounds and environmental stressors.

-

Live/Dead Cell Discrimination: Calcein AM is frequently used in combination with a dead-cell stain, such as Propidium Iodide (PI) or Ethidium Homodimer-1, for simultaneous visualization and quantification of live and dead cells within a population.[2]

-

High-Throughput Screening: The simplicity and speed of the Calcein AM assay make it well-suited for high-throughput screening of compound libraries to identify potential cytotoxic or cytoprotective agents.

-

Flow Cytometry: Calcein AM is compatible with flow cytometry, enabling the rapid and quantitative analysis of cell viability in large and heterogeneous cell populations.[6]

-

Cell Adhesion and Migration Assays: The dye can be used to pre-label cells to track their adhesion to substrates or their migration through barriers.

Concluding Remarks

Calcein AM is a powerful and versatile fluorescent probe for the assessment of live-cell viability. Its straightforward mechanism of action, based on intracellular esterase activity and membrane integrity, provides a reliable and quantifiable measure of cellular health. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively integrate Calcein AM into their workflows to obtain accurate and reproducible data.

References

- 1. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. biomol.com [biomol.com]

- 5. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 6. biotium.com [biotium.com]

Calcein: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein, a fluorescent dye derived from fluorescein (B123965), is a versatile and widely utilized tool in biological and chemical research. Its utility spans from a classical indicator for calcium titration to a vital component in modern cell viability and membrane integrity assays. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and key applications of Calcein, with a particular focus on its acetoxymethyl (AM) ester derivative. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective application of this powerful fluorescent probe.

Chemical Structure and Identification

Calcein, chemically known as 2,2′,2′′,2′′′-[(3′,6′-Dihydroxy-3-oxo-3H-spiro[[1]benzofuran-1,9′-xanthene]-2′,7′-diyl)bis(methylenenitrilo)]tetraacetic acid, is a complex molecule built upon a fluorescein core.[2] The addition of two iminodiacetic acid groups via a Mannich reaction imparts its characteristic metal-chelating and fluorescence properties.

Table 1: Chemical Identifiers for Calcein

| Identifier | Value | Reference |

| IUPAC Name | 2,2′,2′′,2′′′-[(3′,6′-Dihydroxy-3-oxo-3H-spiro[[1]benzofuran-1,9′-xanthene]-2′,7′-diyl)bis(methylenenitrilo)]tetraacetic acid | [2] |

| Synonyms | Fluorexon, Fluorescein Complexone | [2][3] |

| Molecular Formula | C₃₀H₂₆N₂O₁₃ | [1][2][4] |

| CAS Number | 1461-15-0 | [2][4] |

Physicochemical and Spectral Properties

The physicochemical and spectral properties of Calcein are central to its functionality as a fluorescent indicator. Its fluorescence is notably stable over a wide physiological pH range.[1][5]

Table 2: Physicochemical and Spectral Properties of Calcein

| Property | Value | Reference |

| Molecular Weight | 622.53 g/mol | [1][2] |

| Appearance | Orange crystals | [2][3] |

| Solubility | Slightly soluble in water. Soluble in DMSO, DMF, and aqueous solutions with pH > 6. | [2][3][6] |

| Excitation Maximum (λex) | ~495 nm | [2][7] |

| Emission Maximum (λem) | ~515 nm | [2][7] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [5] |

Synthesis and Purification

The synthesis of Calcein is typically achieved through a Mannich reaction involving fluorescein, iminodiacetic acid, and formaldehyde. This reaction introduces the iminodiacetic acid moieties onto the fluorescein backbone.

Experimental Protocol: Synthesis of Calcein (Adapted from a similar Mannich reaction)

Materials:

-

Fluorescein

-

Iminodiacetic acid

-

Paraformaldehyde

-

Cesium carbonate (Cs₂CO₃) or Cesium hydroxide (B78521) (CsOH)

-

2-Methoxyethanol

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Cesium Salt of Iminodiacetic Acid: In a round-bottomed flask under a nitrogen atmosphere, combine iminodiacetic acid and cesium carbonate in 2-methoxyethanol. Heat the mixture to approximately 80°C for several hours to facilitate the formation of the cesium salt of iminodiacetic acid.[2]

-

Mannich Reaction: Cool the reaction mixture to room temperature and add fluorescein and paraformaldehyde. Heat the mixture to around 65°C and stir for an extended period (e.g., 21 hours) to allow the Mannich condensation to proceed.[2]

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be taken up in a suitable solvent for purification.

Purification of Calcein

Purification of the synthesized Calcein is crucial to remove unreacted starting materials and byproducts. A combination of precipitation/recrystallization and column chromatography is often employed.

1. Precipitation and Recrystallization:

-

The use of a mixed solvent system can be effective for both precipitating and recrystallizing Calcein, which helps to minimize the co-precipitation of unreacted fluorescein and inorganic salts. The selection of appropriate solvents will depend on the specific impurities present.

2. Column Chromatography:

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient of polar and non-polar solvents is typically used. Based on protocols for similar compounds, a mixture of hexanes and ethyl acetate can be effective for separating the product from less polar impurities.[2] The fractions containing the pure Calcein can be identified by thin-layer chromatography (TLC), combined, and the solvent evaporated to yield the purified product.

The Principle of Calcein AM in Live Cell Imaging

Calcein itself is a membrane-impermeant molecule. For intracellular applications, its acetoxymethyl (AM) ester derivative, Calcein AM, is widely used. Calcein AM is a non-fluorescent, lipophilic compound that can readily cross the membrane of live cells.

Once inside a viable cell, intracellular esterases cleave the AM groups, converting the molecule back to the fluorescent, membrane-impermeable Calcein. This process effectively traps the fluorescent dye within the cytoplasm of living cells, as dead or membrane-compromised cells lack active esterases and cannot retain the dye.

Caption: Mechanism of Calcein AM in live and dead cells.

Experimental Protocols for Key Applications

Cell Viability Assay using Calcein AM

This protocol provides a general guideline for determining cell viability using Calcein AM. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

Calcein AM

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Preparation of Calcein AM Stock Solution:

-

Dissolve Calcein AM in anhydrous DMSO to a stock concentration of 1 to 5 mM.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Seeding:

-

Seed cells in a 96-well black-walled, clear-bottom plate at a desired density and allow them to adhere overnight.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the Calcein AM stock solution in PBS or serum-free medium to a final working concentration, typically ranging from 1 to 10 µM. The optimal concentration should be determined empirically.

-

-

Staining:

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add the Calcein AM staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Imaging and Quantification:

-

After incubation, wash the cells twice with PBS to remove excess dye.

-

Add fresh PBS or culture medium to the wells.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm. Alternatively, visualize the stained cells using a fluorescence microscope with a suitable filter set (e.g., FITC).

-

Caption: Experimental workflow for a Calcein AM cell viability assay.

Metal Ion Detection

Calcein's fluorescence is quenched by certain metal ions, making it a useful tool for their detection. For instance, it has been traditionally used as a complexometric indicator for the titration of calcium ions with EDTA.[2] Its fluorescence is strongly quenched by Co²⁺, Ni²⁺, and Cu²⁺, and to a lesser extent by Fe³⁺ and Mn²⁺ at physiological pH.[2] This property can be exploited in various assays to detect the presence of these metal ions.

Conclusion

Calcein and its derivatives, particularly Calcein AM, are indispensable tools in modern scientific research. A thorough understanding of their chemical structure, properties, and the principles behind their application is paramount for obtaining reliable and reproducible experimental data. This technical guide has provided a comprehensive overview of Calcein, from its fundamental chemical characteristics to practical experimental considerations. By leveraging the information presented, researchers, scientists, and drug development professionals can effectively integrate this versatile fluorescent probe into their workflows to advance their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. biotium.com [biotium.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. How do you dissolve calcein and calcein AM? | AAT Bioquest [aatbio.com]

- 7. Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcein excitation and emission spectra

An In-depth Technical Guide to Calcein Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Calcein and its derivatives, with a focus on their application in cellular assays. Detailed experimental protocols and a summary of key quantitative data are presented to assist researchers in the effective use of these fluorescent probes.

Introduction to Calcein

Calcein is a fluorescent dye belonging to the fluorescein (B123965) family.[1] In its free form, it is a highly negatively charged, water-soluble molecule that is membrane impermeant.[2] Its fluorescence is minimally affected by pH in the range of 6.5 to 12.[2] The acetoxymethyl (AM) ester form, Calcein AM, is a non-fluorescent, cell-permeant derivative that is widely used to determine cell viability.[3][4]

The principle of the Calcein AM assay is based on the enzymatic activity of viable cells. Calcein AM readily crosses the membrane of live cells.[4] Once inside, intracellular esterases cleave the AM groups, converting the non-fluorescent Calcein AM into the highly fluorescent Calcein.[4][5] The resulting Calcein is trapped within the cytoplasm of cells with intact membranes, and its green fluorescence serves as an indicator of cell viability.[6] Dead cells, lacking active esterases and membrane integrity, do not produce or retain the fluorescent signal.[4]

Spectral Properties of Calcein and its Derivatives

The selection of an appropriate Calcein derivative is critical for successful experimental outcomes, particularly in multiplexing experiments where spectral overlap with other fluorophores must be minimized.[7] The following table summarizes the excitation and emission maxima for various Calcein derivatives.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |

| Calcein | 494-501 | 515-521 | Also known as Fluorexon.[1][8] |

| Calcein Green | 494 | 514 | --- |

| Calcein AM | ~494 | ~517 | Non-fluorescent until hydrolyzed by intracellular esterases.[5] |

| Calcein Blue | 354-361 | 441-455 | Can be excited at 360 nm.[9][10] |

| Calcein Blue AM | --- | --- | Cell-permeant version of Calcein Blue. |

| Calcein Orange™ | 531 | 545 | --- |

| Calcein Red™ AM | 562 | 576 | --- |

| Calcein Deep Red™ | 643 | 663 | --- |

| CytoCalcein™ Violet 450 | 406 | 445 | Excited by a 405 nm laser.[10] |

| CytoCalcein™ Violet 500 | 420 | 505 | Excited by a 405 nm laser.[10] |

| Calcein UltraGreen™ | 492 | 514 | --- |

Data compiled from multiple sources.[1][5][8][9][10][11]

Quantitative Photophysical Data

For advanced fluorescence applications, understanding the quantum yield and extinction coefficient is essential for predicting signal brightness.

| Compound | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Calcein | ~75,000 - 81,000 | Not specified | pH 8 or PBS/ddH₂O.[2][12] |

| Calcein Blue | 16,100 | 0.59 | PBS. |

Mechanism of Calcein AM for Cell Viability

The following diagram illustrates the mechanism by which non-fluorescent Calcein AM is converted to fluorescent Calcein within a viable cell.

References

- 1. Calcein - Wikipedia [en.wikipedia.org]

- 2. biotium.com [biotium.com]

- 3. biocompare.com [biocompare.com]

- 4. How does calcein AM work? | AAT Bioquest [aatbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 8. Calcein AM | AAT Bioquest [aatbio.com]

- 9. On the properties of Calcein Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Spectrum [Calcein Green] | AAT Bioquest [aatbio.com]

- 12. Extinction Coefficient [Calcein] | AAT Bioquest [aatbio.com]

Calcein AM for Measuring Cell Viability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Calcein AM assay, a widely used method for determining cell viability. We will delve into the core principles of the assay, provide detailed experimental protocols for various applications, present key quantitative data, and offer troubleshooting guidance.

Core Principles of the Calcein AM Assay

The Calcein AM (Calcein acetoxymethyl ester) assay is a fluorescence-based method for identifying and quantifying viable cells.[1][2] The underlying principle relies on the enzymatic activity and membrane integrity of living cells. Calcein AM is a non-fluorescent, cell-permeant compound that readily crosses the intact plasma membrane of live cells.[1] Once inside the cytoplasm, intracellular esterases, which are only active in viable cells, cleave the acetoxymethyl (AM) ester group.[1] This enzymatic conversion transforms the non-fluorescent Calcein AM into the highly fluorescent and membrane-impermeant molecule, calcein.[1] The negatively charged calcein is retained within the cytoplasm of cells with intact membranes, emitting a strong green fluorescence. Dead cells, lacking active esterases and possessing compromised membranes, are unable to convert Calcein AM or retain the fluorescent product, and thus do not fluoresce. The intensity of the green fluorescence is directly proportional to the number of viable cells.

The key characteristics of Calcein AM are summarized in the table below:

| Property | Value |

| Excitation Wavelength | ~494 nm |

| Emission Wavelength | ~517 nm |

| Color of Fluorescence | Green |

| Cellular Localization | Cytoplasm and Nucleus |

| Fixability | Non-fixable |

Mechanism of Action

The mechanism of Calcein AM conversion in a live cell is a two-step process involving passive diffusion and enzymatic cleavage.

References

The Dichotomy of a Fluorescent Probe: An In-depth Technical Guide to the Cellular Toxicity of Calcein AM

For Researchers, Scientists, and Drug Development Professionals

Calcein AM, a widely utilized fluorescent dye for the assessment of cell viability and for live-cell imaging, is generally regarded as a minimally toxic reagent. However, a deeper investigation into the scientific literature reveals a more nuanced reality. At concentrations exceeding those typically used for staining, Calcein AM can exhibit significant cytotoxic effects, a characteristic that has prompted research into its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the toxic potential of Calcein to cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Understanding Calcein AM's Dual Nature

Calcein AM (Calcein Acetoxymethyl Ester) is a non-fluorescent, cell-permeant compound. Once inside a living cell, intracellular esterases cleave the acetoxymethyl groups, converting it into the highly fluorescent and membrane-impermeant calcein. This trapping mechanism is the basis for its use as a marker of cell viability, as only cells with intact membranes and active esterase activity will fluoresce.

While this process is largely benign at low concentrations (typically 1-10 µM), higher concentrations can lead to a dose-dependent decrease in cell viability. This cytotoxic activity has been observed in various cell lines, particularly in cancer cells, suggesting a potential therapeutic application for this common laboratory reagent.

Quantitative Analysis of Calcein AM Cytotoxicity

One study investigating the cytotoxic activity of Calcein AM on primary cultures of human haematological and solid tumors found concentration-dependent decreases in the survival index of these cells.[1] For instance, at concentrations in the range of 0.1-1 µg/ml, Calcein AM showed significant cytotoxic activity against several human tumor cell lines, even after a short exposure of 30 minutes.[2]

The following table summarizes the typical concentration ranges of Calcein AM used for different applications and highlights the concentrations at which cytotoxic effects have been reported.

| Application | Typical Working Concentration (µM) | Reported Cytotoxic Concentration Range (µg/ml) | Reference |

| Live Cell Imaging / Viability Staining | 1 - 10 | > 10 (cell type dependent) | |

| Flow Cytometry | 1 - 5 | > 10 (cell type dependent) | [3] |

| Cytotoxicity Studies (Cancer Cells) | Not applicable | 0.1 - 1 | [2] |

Experimental Protocols for Assessing Calcein AM Toxicity

To quantitatively assess the cytotoxicity of Calcein AM, a variety of well-established assays can be employed. Below are detailed methodologies for key experiments.

Calcein AM-Based Cytotoxicity Assay

This assay directly uses Calcein AM to determine the percentage of viable cells after treatment with a substance, or in this case, with varying concentrations of Calcein AM itself.

Principle: Live cells retain the fluorescent calcein, while dead or dying cells with compromised membranes do not. The fluorescence intensity is proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the culture medium and add fresh medium containing serial dilutions of Calcein AM (e.g., 0.1, 1, 10, 50, 100 µM). Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Staining:

-

Prepare a 2 µM working solution of Calcein AM in a suitable buffer (e.g., PBS or HBSS).

-

Wash the cells once with the buffer.

-

Add 100 µL of the Calcein AM working solution to each well.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration by normalizing the fluorescence of treated cells to that of the untreated control cells.

Protocol for Suspension Cells:

-

Cell Seeding: Seed suspension cells in a 96-well V-bottom plate at a density of 2 x 10⁴ to 2 x 10⁵ cells per well.

-

Treatment: Add serial dilutions of Calcein AM to the wells and incubate for the desired duration.

-

Staining:

-

Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the supernatant.

-

Resuspend the cells in 100 µL of a 2 µM Calcein AM working solution.

-

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Centrifuge the plate, aspirate the supernatant, and resuspend the cells in 100 µL of fresh buffer.

-

Fluorescence Measurement and Data Analysis: Proceed as with adherent cells.

MTT Assay for Determining IC50

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the Calcein AM cytotoxicity assay.

-

MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the log of the Calcein AM concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

Principle: An increase in the amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the Calcein AM cytotoxicity assay.

-

Supernatant Collection: After the treatment period, centrifuge the plate (for suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).

Mechanisms of Calcein AM-Induced Cytotoxicity

The precise signaling pathways leading to cell death upon exposure to high concentrations of Calcein AM are not fully elucidated. However, existing evidence points towards the involvement of mitochondrial and nuclear-related stress.

Proposed Mechanism of Action

At cytotoxic concentrations, the intracellular accumulation of calcein, the fluorescent product of Calcein AM hydrolysis, is thought to play a role. The high intracellular concentration of this charged molecule could lead to osmotic stress and disrupt cellular homeostasis. Furthermore, studies have suggested that Calcein AM may interfere with both mitochondrial and nuclear DNA.[4]

Mitochondrial Involvement

Calcein AM has been utilized in studies to monitor the opening of the mitochondrial permeability transition pore (mPTP).[5][6] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors, ultimately triggering cell death. It is plausible that at high concentrations, Calcein AM or its hydrolyzed product could directly or indirectly induce the opening of the mPTP, contributing to its cytotoxic effects.

DNA Damage Response

The suggestion that Calcein AM interferes with nuclear DNA implies the potential activation of DNA damage response (DDR) pathways. While specific studies detailing the activation of DDR pathways by Calcein AM are scarce, a general response to DNA damage involves the activation of sensor proteins like ATM and ATR, which in turn activate downstream effector kinases such as Chk1 and Chk2. This cascade can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, trigger apoptosis.

Visualizing the Processes

To better understand the experimental workflows and proposed mechanisms, the following diagrams are provided.

Caption: Experimental workflow for a Calcein AM-based cytotoxicity assay.

Caption: Proposed mechanism of Calcein AM's dual role in cells.

Caption: A generalized DNA damage response pathway potentially activated by Calcein AM.

Conclusion

Calcein AM remains an invaluable tool for assessing cell viability and for live-cell imaging due to its generally low toxicity at standard working concentrations. However, researchers and drug development professionals must be aware of its potential for cytotoxicity at higher concentrations. This property, while a potential confounder in viability assays if not properly controlled, also opens up avenues for investigating Calcein AM and related compounds as potential therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a framework for rigorously evaluating the cytotoxic potential of Calcein AM and for understanding its complex interactions with cellular systems. Further research is warranted to fully elucidate the specific signaling pathways involved in Calcein AM-induced cell death, which could unveil novel therapeutic targets and strategies.

References

- 1. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Transient and long-lasting openings of the mitochondrial permeability transition pore can be monitored directly in intact cells by changes in mitochondrial calcein fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nano-flow cytometry unveils mitochondrial permeability transition process and multi-pathway cell death induction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Calcein for Cell Tracing Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcein and its acetoxymethyl (AM) ester derivative, Calcein AM, for cell tracing applications. While an excellent tool for short-term studies, this guide will also address the inherent limitations of Calcein for long-term cell tracking and suggest alternative reagents.

Introduction to Calcein as a Cell Tracer

Calcein is a fluorescent dye that emits a vibrant green fluorescence. Its acetoxymethyl ester form, Calcein AM, is a non-fluorescent, cell-permeant compound that is widely used to determine cell viability and for short-term cell tracking.[1][2] The fundamental principle of using Calcein AM for live-cell applications lies in its conversion to the fluorescent form only within viable cells with intact membranes and active intracellular esterases.[3]

While Calcein AM is a valuable tool for applications such as cell migration assays, adhesion studies, and co-culture experiments, it is crucial to understand its properties and limitations to ensure appropriate experimental design and data interpretation.[4]

Mechanism of Action: From Non-Fluorescent to Fluorescent

The utility of Calcein AM as a live-cell stain is dependent on two key cellular characteristics: membrane integrity and enzymatic activity.[5] The process can be summarized in the following steps:

-

Passive Diffusion: The hydrophobic, non-polar nature of Calcein AM allows it to readily diffuse across the plasma membrane of both live and dead cells.[5]

-

Intracellular Conversion: Inside live cells, ubiquitous intracellular esterases hydrolyze the acetoxymethyl (AM) ester groups. This enzymatic cleavage removes the AM groups, converting the non-fluorescent Calcein AM into the polar, fluorescent molecule, Calcein.[5][6]

-

Cellular Retention: The resulting Calcein molecule is hydrophilic and negatively charged, which prevents it from passing back across the intact cell membrane. This leads to its accumulation within the cytoplasm of viable cells, resulting in a bright green fluorescence.[3][5]

-

Lack of Staining in Non-Viable Cells: In contrast, cells with compromised membranes or inactive esterases, characteristic of non-viable cells, cannot effectively convert Calcein AM to Calcein or retain the fluorescent product. Consequently, they remain non-fluorescent.[5]

Data Presentation: Properties and Performance of Calcein

Spectral Properties

Calcein and its derivatives are available in various colors, allowing for multiplexing with other fluorescent probes.[7]

| Dye Name | Excitation (nm) | Emission (nm) |

| Calcein | ~494 | ~517 |

| Calcein Blue | ~360 | ~445-450 |

| Calcein Violet | ~400 | ~452 |

| Calcein Red-Orange | ~576 | ~589 |

Data sourced from various supplier technical data sheets.

Cytotoxicity

Calcein AM is generally considered to have low cytotoxicity, particularly for short-term studies. However, cytotoxicity can be cell-type dependent and influenced by concentration and exposure time.[2][7][8]

| Concentration | Exposure Time | Observation | Reference |

| 0.1-1 µg/mL | 30 minutes | Highly cytotoxic to several human tumor cell lines. | [9] |

| 4-5 µM (in culture medium) | Not specified | Recommended for fluorescence-based imaging to minimize toxicity. | [2] |

| 500 nM - 1 µM | Not specified | Recommended for flow cytometry to minimize toxicity. | [2] |

| >10 µM or prolonged exposure | >4 hours | Potential for increased cytotoxicity. | [5] |

Dye Retention and Suitability for Long-Term Tracing

A significant limitation of Calcein AM for long-term studies is its poor retention within cells. The fluorescent Calcein product is not covalently bound to intracellular components and can be actively extruded from the cytoplasm by organic anion transporters, such as Multidrug Resistance Protein (MRP).[6][10][11]

| Tracer Type | Retention Mechanism | Suitability for Long-Term Tracing (>24 hours) | Fixable |

| Calcein AM | Cytoplasmic retention due to hydrophilicity | Poor ; significant signal loss observed within hours to 24 hours.[5][12][13] | No ; the dye leaks from cells upon fixation.[14][15] |

| CellTracker™ Dyes | Covalent binding to intracellular thiols | Good ; retained for at least 72 hours and through several cell divisions.[5] | Yes |

| CellTrace™ Dyes | Covalent binding to intracellular amines | Good ; suitable for proliferation studies over several generations.[5] | Yes |

Experimental Protocols

General Protocol for Staining Adherent or Suspension Cells for Short-Term Tracing

This protocol provides a general guideline. Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type.

Materials:

-

Calcein AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS), serum-free

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Stock Solution Preparation:

-

Allow the vial of Calcein AM to warm to room temperature before opening.

-

Prepare a 1 to 5 mM stock solution of Calcein AM in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Immediately before use, dilute the Calcein AM stock solution to a final working concentration of 1-10 µM in a serum-free buffer like PBS or HBSS.[1] The optimal concentration will vary by cell type.

-

-

Cell Preparation:

-

Adherent Cells: Grow cells on coverslips or in culture plates. Just before staining, gently remove the culture medium and wash the cells once with serum-free buffer.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes), remove the supernatant, and wash once with serum-free buffer. Resuspend the cells in the serum-free buffer.[1]

-

-

Staining:

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed, serum-free buffer to remove any excess dye.

-

-

Imaging and Analysis:

-

Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation ~494 nm, emission ~517 nm for Calcein Green).

-

For quantitative analysis, a flow cytometer or a fluorescence microplate reader can be used.[16]

-

Protocol for a Cell Migration (Wound Healing) Assay

Materials:

-

Culture plates (e.g., 24-well plate)

-

Pipette tips or a wound-healing insert

-

Calcein AM staining reagents (as above)

-

Fluorescence microscope with time-lapse capabilities

Procedure:

-

Create a Cell Monolayer: Plate cells in a culture plate and grow them to confluency.

-

Create the "Wound": Use a sterile pipette tip to gently scratch a line through the center of the cell monolayer. Alternatively, use a commercially available wound-healing insert to create a uniform cell-free area.

-

Wash: Gently wash the wells with PBS to remove dislodged cells.

-

Stain with Calcein AM: Label the cells with Calcein AM following the general protocol described above (Section 4.1).

-

Image Time Zero: After staining and washing, replace the buffer with complete culture medium. Immediately acquire the first set of images of the wound area (Time 0).

-

Incubate and Image: Incubate the plate at 37°C in a CO2 incubator. Acquire images of the same wound area at regular intervals (e.g., every 2-4 hours) to monitor cell migration into the cell-free zone.

-

Analyze: Quantify the rate of wound closure over time by measuring the area of the cell-free region in the images.

Limitations and Considerations for Long-Term Tracing

The primary obstacle to using Calcein AM for long-term cell tracing is the active efflux of the dye from the cells, leading to a diminished fluorescent signal over time.[11] Studies have shown that fluorescence can decrease significantly within a few hours and is often very poor by 24 hours.[12][13]

Another critical limitation is that Calcein is not fixable.[14][15] The dye is retained in the cytoplasm by an intact cell membrane. Any procedure that disrupts the membrane, such as fixation with aldehydes (e.g., paraformaldehyde) or permeabilization with detergents, will cause the dye to leak out, resulting in a complete loss of the fluorescent signal.[8][14]

Key Takeaways for Long-Term Studies:

-

Signal Loss: Expect significant signal loss within hours. Calcein AM is not suitable for tracking cells over several days or through multiple cell divisions.

-

No Post-Fixation Analysis: It is not possible to perform downstream applications that require cell fixation, such as immunocytochemistry, on Calcein-labeled cells.

-

Alternatives are Necessary: For studies requiring cell tracking for 24 hours or longer, or for experiments involving fixation, it is essential to use alternative dyes specifically designed for long-term stability, such as CellTracker™ or CellTrace™ reagents.[5][11]

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Weak or No Fluorescence | - Low Esterase Activity: Some cell types have inherently low levels of intracellular esterases.[17] - Dye Concentration Too Low: The optimal concentration is cell-type dependent.[17] - Insufficient Incubation Time: Uptake and conversion may take longer in some cells.[17] - Degraded Calcein AM: Improper storage can lead to degradation. | - Increase the Calcein AM concentration and/or extend the incubation time.[17] - Perform a titration experiment to determine the optimal dye concentration (typically 1-10 µM).[17] - Ensure Calcein AM is stored properly (at -20°C, protected from light and moisture) and prepare fresh working solutions. |

| High Background Fluorescence | - Insufficient Washing: Excess, unbound dye remains in the sample. - Serum in Staining Medium: Serum can contain esterases that prematurely cleave Calcein AM.[14][17] - Autofluorescence: Some media or plates may have inherent fluorescence. | - Perform thorough washing with PBS after incubation. - Always stain cells in a serum-free medium or buffer.[14][17] - Use phenol (B47542) red-free medium and black-walled microplates for fluorescence readings. |

| Cell Toxicity | - Dye Concentration Too High: Excessive dye can be toxic.[2] - Prolonged Incubation: Long exposure can affect cell viability. | - Reduce the Calcein AM concentration and/or shorten the incubation time. - Confirm cell viability with an alternative method like Trypan Blue exclusion.[17] |

Conclusion

Calcein AM is a powerful and straightforward tool for labeling viable cells in a variety of short-term applications, including cell migration, adhesion, and cytotoxicity assays. Its mechanism of action, relying on intracellular esterase activity and membrane integrity, provides a reliable method for distinguishing live from dead cells. However, researchers and drug development professionals must be acutely aware of its significant limitations for long-term cell tracing. The rapid efflux of the dye from cells and its incompatibility with fixation methods make it unsuitable for studies that extend beyond a few hours. For long-term tracking and experiments requiring downstream analysis of fixed cells, alternative reagents that covalently bind to intracellular components are the recommended choice. By understanding both the strengths and weaknesses of Calcein AM, researchers can select the most appropriate tools for their specific experimental needs, ensuring the generation of accurate and reproducible data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Is Calcein, AM toxic to cells? | AAT Bioquest [aatbio.com]

- 3. biomol.com [biomol.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic analysis of calcein and calcein-acetoxymethylester efflux mediated by the multidrug resistance protein and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxic effect of calcein acetoxymethyl ester on human tumor cell lines: drug delivery by intracellular trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell Tracing and Tracking Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 17. benchchem.com [benchchem.com]

The Evolution of a Cellular Sentinel: A History of Calcein in Cell Biology

A deep dive into the fluorescent probe that has become an indispensable tool for assessing cell health and function, from its early days as a metal indicator to its current widespread use in high-throughput screening and drug discovery.

Introduction

In the dynamic landscape of cell biology research, few tools have proven as versatile and enduring as Calcein. This fluorescent dye, particularly in its acetoxymethyl (AM) ester form, has become a cornerstone for assessing cell viability, membrane integrity, and a host of other cellular processes. Its journey from a simple metal indicator to a sophisticated tool in drug development is a testament to the ingenuity of researchers in adapting chemical probes to unravel complex biological questions. This technical guide explores the history of Calcein's use in cell biology, detailing its mechanism of action, key applications, and the experimental protocols that have made it an indispensable reagent in laboratories worldwide.

From Metal Chelation to Cellular Imaging: A Brief History

Initially, Calcein, also known as fluorexon, was recognized for its properties as a complexometric indicator used in the titration of calcium ions with EDTA and for the fluorometric determination of calcium.[1] Its utility in biological systems, however, was unlocked with the development of its non-fluorescent, cell-permeant derivative, Calcein AM. The addition of the acetoxymethyl (AM) ester groups rendered the molecule hydrophobic, allowing it to readily cross the intact membranes of living cells.[2]

The pivotal moment in Calcein's history in cell biology was the realization that once inside the cell, intracellular esterases cleave the AM groups, converting the non-fluorescent Calcein AM into the highly fluorescent and membrane-impermeant Calcein.[2][3][4] This process effectively traps the fluorescent dye within viable cells that possess active esterases, providing a simple yet powerful method to distinguish live cells from dead cells.[4] Dead cells, lacking metabolic activity and membrane integrity, do not retain Calcein and therefore do not fluoresce. This fundamental principle laid the groundwork for a plethora of applications in cell biology.

Mechanism of Action: The "Lock-In" Principle

The utility of Calcein AM as a live-cell stain is rooted in a two-step intracellular process. This "lock-in" mechanism ensures that only viable cells exhibit a strong fluorescent signal.

Caption: Mechanism of Calcein AM conversion in a live cell.

Core Applications in Cell Biology and Drug Development

The simplicity and robustness of the Calcein AM assay have led to its widespread adoption in numerous areas of cell biology and drug discovery.

Cell Viability and Cytotoxicity Assays

One of the most common applications of Calcein AM is in the determination of cell viability and the assessment of cytotoxicity.[5] In drug discovery, for instance, it is crucial to assess the cytotoxic effects of new pharmaceutical compounds. A decrease in Calcein fluorescence in a cell population treated with a compound indicates cell death. This method is adaptable to high-throughput screening (HTS) formats, making it a valuable tool for rapidly screening large compound libraries.[6]

Cell Adhesion, Migration, and Invasion Assays

Calcein AM's ability to label live cells has proven useful in studying dynamic cellular processes such as adhesion, migration, and invasion.[7] Researchers can pre-label cells with Calcein AM and then track their movement in real-time. This is particularly relevant in cancer research for studying metastasis and in wound healing studies.

Multidrug Resistance (MDR) Research

Calcein AM is an excellent substrate for certain ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP1), which are often overexpressed in cancer cells and confer multidrug resistance.[1][8] In cells overexpressing these transporters, Calcein is actively pumped out, resulting in lower fluorescence. This phenomenon is exploited in assays to screen for inhibitors of these transporters, which could potentially reverse drug resistance.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Calcein and Calcein AM, as well as typical experimental parameters.

Table 1: Photophysical Properties of Calcein

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | [1][9] |

| Emission Maximum (λem) | ~515 nm | [1][9] |

| Molecular Weight | 622.53 g/mol | [1] |

| Appearance | Orange crystals | [1] |

Table 2: Properties of Calcein AM

| Property | Value | Reference(s) |

| Molecular Weight | 994.86 g/mol | [9] |

| Cell Permeability | Yes | [9] |

| Fluorescence | Non-fluorescent | [2] |

| Purity (typical) | ≥90% | [9] |

| CAS Number | 148504-34-1 |

Table 3: Typical Experimental Parameters for Calcein AM Assays

| Parameter | Typical Range/Value | Reference(s) |

| Final Staining Concentration | 1 - 10 µM | [4] |

| Stock Solution Solvent | Anhydrous DMSO | [9][10] |

| Incubation Time | 15 - 60 minutes | [4][11] |

| Incubation Temperature | Room Temperature or 37°C | [4] |

| Assay Buffer | Hanks and Hepes buffer or equivalent | [10] |

Detailed Experimental Protocols

The following are generalized protocols for common Calcein AM-based assays. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Standard Cell Viability Assay (96-well plate format)

-

Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the test compounds at various concentrations and incubate for the desired period. Include appropriate positive (e.g., cytotoxic agent) and negative (vehicle) controls.

-

Preparation of Calcein AM Staining Solution: Prepare a 1-10 µM working solution of Calcein AM in a suitable buffer (e.g., PBS or HBSS).

-

Staining: Remove the culture medium and wash the cells once with the buffer. Add 100 µL of the Calcein AM staining solution to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.[10]

Caption: Experimental workflow for a Calcein AM cell viability assay.

Protocol 2: Cell Migration Assay (Boyden Chamber)

-

Cell Labeling: Harvest cells and resuspend them in serum-free medium. Add Calcein AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C, protected from light.[7]

-

Washing: Centrifuge the labeled cells and wash them twice with serum-free medium to remove excess dye.[7]

-

Assay Setup: Add a chemoattractant to the lower wells of a Boyden chamber plate. Place the inserts with a porous membrane into the wells.

-

Cell Seeding: Add the labeled cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (this will vary depending on the cell type).

-

Quantification: After incubation, remove the non-migrated cells from the upper side of the membrane. Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.

Conclusion and Future Perspectives

From its origins as a chemical indicator, Calcein has evolved into a powerful and versatile tool in cell biology. Its widespread use is a testament to its reliability, simplicity, and adaptability. The history of Calcein's application in cell biology highlights a broader trend in the field: the creative repurposing of chemical tools to illuminate biological processes. As imaging technologies and high-throughput screening platforms continue to advance, it is likely that Calcein and its derivatives will remain at the forefront of cellular analysis, enabling new discoveries in basic research and accelerating the development of novel therapeutics. The ongoing development of Calcein analogs with different spectral properties, such as Calcein Blue AM, further expands the possibilities for multiplexing and more complex experimental designs.[6][7] The story of Calcein is far from over, and its future applications are limited only by the imagination of the researchers who use it.

References

- 1. Calcein - Wikipedia [en.wikipedia.org]

- 2. How does calcein AM work? | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Calcein Release Assay | Cell Viability Assay | G-Biosciences [gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Core Mechanisms of Calcein Fluorescence Quenching: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcein, a highly fluorescent dye, is a versatile tool in biological and pharmaceutical research, widely employed in assays for cell viability, membrane integrity, and ion transport. Its utility, however, is intrinsically linked to the phenomenon of fluorescence quenching, a process that diminishes its fluorescent output under specific conditions. A thorough understanding of these quenching mechanisms is paramount for the accurate design, execution, and interpretation of calcein-based experiments. This technical guide provides a comprehensive overview of the core principles of calcein fluorescence quenching, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Fundamental Principles of Calcein Fluorescence

Calcein, in its active form, exhibits strong green fluorescence with excitation and emission maxima at approximately 495 nm and 515 nm, respectively.[1] Its non-fluorescent, membrane-permeant precursor, calcein acetoxymethyl ester (calcein AM), readily enters viable cells.[2][3][4][5] Once inside, intracellular esterases cleave the acetoxymethyl groups, converting calcein AM into the fluorescent, membrane-impermeant calcein.[2][3][4] This trapping mechanism ensures that only live cells with active esterases and intact membranes emit a strong fluorescent signal.[1][4]

Mechanisms of Calcein Fluorescence Quenching

The quenching of calcein fluorescence can occur through several distinct mechanisms, primarily self-quenching at high concentrations and quenching by specific metal ions.

Self-Quenching (Concentration-Dependent Quenching)

At high concentrations, typically above 70 mM, calcein molecules undergo self-quenching, a phenomenon where the fluorescence intensity decreases as the concentration of the fluorophore increases.[1][6] This process is fundamental to several applications, most notably the liposome (B1194612) leakage assay.[1][7][8] When calcein is encapsulated within liposomes at a high, self-quenching concentration, the fluorescence is minimal.[8] Upon disruption of the liposome membrane, calcein is released into the surrounding buffer, leading to its dilution and a significant increase in fluorescence.[7][8] The mechanism of self-quenching can involve processes such as the formation of non-fluorescent dimers and collisional quenching.[9]

Quenching by Metal Ions

Calcein's fluorescence is highly sensitive to the presence of certain transition metal ions, which can act as potent quenchers. This property is exploited in various assays to study ion transport and membrane permeability. The primary mechanism of quenching by metal ions is the formation of a non-fluorescent complex between calcein and the ion.

-

Cobalt (Co²⁺): Cobalt is a widely used and effective quencher of calcein fluorescence.[1] This interaction is particularly useful in studying the mitochondrial permeability transition pore (mPTP).[3][10] Cells can be co-loaded with calcein-AM and CoCl₂. The Co²⁺ quenches the cytosolic calcein fluorescence, while the mitochondrial calcein remains fluorescent as the inner mitochondrial membrane is generally impermeable to Co²⁺.[3][10] Opening of the mPTP allows Co²⁺ to enter the mitochondria and quench the mitochondrial calcein fluorescence, providing a direct measure of pore opening.[3][10]

-

Iron (Fe²⁺/Fe³⁺): Iron ions, both ferrous (Fe²⁺) and ferric (Fe³⁺), can effectively quench calcein fluorescence.[1][11] The quenching mechanism involves the formation of a stable, non-fluorescent complex between two calcein molecules and one iron ion.[11] This interaction is relevant in studies involving electroporation, where iron ions can be released from stainless steel electrodes and interfere with calcein fluorescence measurements.[11]

-

Other Metal Ions: Other divalent and trivalent cations can also quench calcein fluorescence to varying degrees. These include Nickel (Ni²⁺), Copper (Cu²⁺), and Manganese (Mn²⁺).[1][12]

The logical workflow for utilizing calcein and its quenching properties in a typical cell-based assay is depicted below.

Caption: Workflow of a typical calcein-AM based cellular assay.

Quantitative Data on Calcein Quenching

For precise experimental design, quantitative parameters of calcein quenching are crucial. The following table summarizes key quantitative data gathered from the literature.

| Parameter | Value | Quencher/Condition | Application Context | Reference |

| Self-Quenching Concentration | > 70 mM | Calcein | Liposome Leakage Assays | [1] |

| Fluorescence Peak (in vitro) | ~3.1 mM | Calcein | Cell Volume Measurements | [6] |

| 50% Max Fluorescence (in vitro) | ~8.4 mM | Calcein | Cell Volume Measurements | [6] |

| Excitation Wavelength | ~495 nm | Calcein | General Fluorescence | [1] |

| Emission Wavelength | ~515 nm | Calcein | General Fluorescence | [1] |

| Effective Quenchers | Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, Mn²⁺ | Metal Ions | Ion Transport, mPTP Assay | [1] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments utilizing calcein fluorescence quenching.

Protocol for Calcein Liposome Leakage Assay

This assay is widely used in drug delivery research to assess the integrity of liposomal formulations.

Materials:

-

Lipid mixture for liposome preparation

-

Calcein

-

HEPES buffer (10 mM, pH 7.4)

-

Sephadex G-25 column

-

Triton X-100 (1%)

-

Fluorescence microplate reader

Procedure:

-

Liposome Preparation:

-

Dissolve the desired lipids in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in a 50 mM calcein solution in HEPES buffer.[13]

-

Subject the suspension to multiple freeze-thaw cycles using liquid nitrogen.[13]

-

Extrude the suspension through polycarbonate filters (e.g., 100 nm pore size) to create unilamellar vesicles.[13]

-

-

Purification:

-

Separate the calcein-loaded liposomes from unencapsulated calcein using a Sephadex G-25 size-exclusion column.[13]

-

-

Leakage Assay:

-

Adjust the total phospholipid concentration of the purified liposomes to a final concentration of 25 µM.[13]

-

Add the liposome suspension to the wells of a 96-well plate.

-

Add the test compound (e.g., antimicrobial peptide, drug formulation) to the wells.

-

Measure the initial fluorescence intensity (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.[13]

-

Incubate for the desired time period and measure the fluorescence intensity (F).

-

Determine the maximum fluorescence (F₁₀₀) by adding 1% Triton X-100 to lyse the liposomes completely.[13]

-

-

Calculation:

-

Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100[13]

-

The interaction and release process in a liposome leakage assay can be visualized as follows:

Caption: Principle of the calcein liposome leakage assay.

Protocol for Mitochondrial Permeability Transition Pore (mPTP) Assay

This assay utilizes the quenching of calcein by Co²⁺ to specifically monitor the opening of the mPTP.

Materials:

-

Calcein-AM

-

Cobalt Chloride (CoCl₂)

-

Cell culture medium

-

Fluorescence microscope

-

mPTP inducer (e.g., ionomycin)

-

mPTP inhibitor (e.g., Cyclosporin A)

Procedure:

-

Cell Loading:

-

Culture cells to the desired confluency.

-

Co-load the cells with calcein-AM (e.g., 1 µM) and CoCl₂ (e.g., 1 mM) in culture medium for 30 minutes at 37°C.[10] The CoCl₂ will quench the cytosolic and nuclear calcein fluorescence.

-

-

Imaging:

-

Wash the cells with fresh medium to remove excess dyes.

-

Image the cells using a fluorescence microscope with appropriate filters for calcein (Excitation ~495 nm, Emission ~515 nm). The remaining fluorescence will be localized to the mitochondria.

-

-

mPTP Modulation:

-

Acquire a baseline fluorescence reading of the mitochondrial calcein.

-

Add an mPTP inducer and monitor the decrease in mitochondrial fluorescence over time. This decrease signifies the entry of Co²⁺ into the mitochondria and the quenching of calcein.

-

In a parallel experiment, pre-incubate the cells with an mPTP inhibitor before adding the inducer to confirm that the observed fluorescence loss is indeed due to mPTP opening.

-

The signaling pathway for the mPTP assay is illustrated below.

Caption: Signaling pathway of the calcein-based mPTP assay.

Conclusion

The quenching of calcein fluorescence, whether through self-quenching or interaction with metal ions, provides a powerful and versatile tool for researchers across various disciplines. By understanding the fundamental mechanisms and employing rigorously optimized protocols, scientists can leverage calcein-based assays to gain critical insights into cellular function, membrane dynamics, and the efficacy of novel therapeutic agents. This guide serves as a foundational resource to facilitate the effective application of calcein fluorescence quenching in scientific research and development.

References

- 1. Calcein - Wikipedia [en.wikipedia.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 4. biotium.com [biotium.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imaging the mitochondrial permeability transition pore in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Calcein leakage assay [bio-protocol.org]

Understanding Calcein Self-Quenching at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcein, a highly fluorescent dye, is a versatile tool in biological and pharmaceutical research, widely recognized for its application in cell viability and membrane integrity assays. A key characteristic of Calcein is its concentration-dependent self-quenching behavior, a phenomenon that is both a critical consideration for experimental design and a feature that can be powerfully exploited, particularly in drug delivery and membrane permeability studies. This technical guide provides an in-depth exploration of the core principles of Calcein self-quenching, detailed experimental protocols, and quantitative data to inform your research.

The Core Principle: Mechanisms of Self-Quenching

Calcein's fluorescence emission is remarkably stable over a pH range of 6.5 to 12. However, at high concentrations, typically above 70 mM, its fluorescence intensity begins to decrease.[1] This phenomenon, known as self-quenching, arises from non-radiative energy transfer processes that occur when fluorophores are in close proximity. The primary mechanisms driving Calcein self-quenching are:

-

Collisional Quenching: This dynamic process occurs when an excited Calcein molecule collides with another Calcein molecule in the ground state. The energy from the excited molecule is transferred, but instead of being emitted as light, it is dissipated as heat. The rate of collisional quenching is directly proportional to the concentration of the fluorophore.[2][3] Studies have shown that the self-quenching of Calcein exhibits a linear dependency on concentration, suggesting that collisional quenching is a significant contributor.[2]

-